(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide
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Overview
Description
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide is a complex organic compound that features a cholestane backbone with a triphenylphosphonium group attached via a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide typically involves multiple steps:
Formation of the Triphenylphosphonium Salt: This can be achieved by reacting triphenylphosphine with an appropriate alkyl halide under reflux conditions.
Attachment to Cholestane Backbone: The triphenylphosphonium salt is then reacted with a cholestane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide can undergo various chemical reactions, including:
Oxidation: The triphenylphosphonium group can be oxidized to form triphenylphosphine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields triphenylphosphine oxide, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide has several applications in scientific research:
Mechanism of Action
The mechanism by which (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, targeting specific molecular pathways within cells . This targeting capability is particularly useful in drug delivery and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural features.
Cholestane Derivatives: Compounds with a cholestane backbone that exhibit similar biological activities.
Uniqueness
What sets (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide apart is its combination of a cholestane backbone with a triphenylphosphonium group. This unique structure allows it to interact with both organic and biological systems in ways that other compounds cannot, making it a valuable tool in various fields of research .
Properties
CAS No. |
185384-87-6 |
---|---|
Molecular Formula |
C49H70BrP |
Molecular Weight |
770.0 g/mol |
IUPAC Name |
4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C49H70P.BrH/c1-37(2)18-17-19-38(3)45-29-30-46-44-28-27-40-36-39(31-33-48(40,4)47(44)32-34-49(45,46)5)20-15-16-35-50(41-21-9-6-10-22-41,42-23-11-7-12-24-42)43-25-13-8-14-26-43;/h6-14,21-26,37-40,44-47H,15-20,27-36H2,1-5H3;1H/q+1;/p-1/t38-,39+,40+,44+,45-,46+,47+,48+,49-;/m1./s1 |
InChI Key |
JFIVOZKNAWKEMH-SEOUFKLDSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
Origin of Product |
United States |
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